An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Valerate
An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl valerate, a significant ester in the flavor and fragrance industries, possesses a unique chemical profile that also makes it a subject of interest in organic synthesis and analytical chemistry. This document provides a comprehensive overview of the chemical and physical properties of benzyl valerate, its molecular structure, and a detailed experimental protocol for its synthesis. All quantitative data are presented in a structured format for clarity and ease of comparison.
Chemical and Physical Properties
Benzyl valerate is a colorless liquid known for its characteristic fruity and somewhat musky odor.[1][2] It is insoluble in water but soluble in organic solvents such as alcohol and oils.[1][2] A comprehensive summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of Benzyl Valerate
| Property | Value | Reference(s) |
| IUPAC Name | Benzyl pentanoate | [3][4] |
| Synonyms | Benzyl n-valerate, Pentanoic acid, phenylmethyl ester, Valeric acid, benzyl ester | [1][2][3][4][5][6][7] |
| CAS Number | 10361-39-4 | [1][2][3][5][8][9] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3][10][5][6][8][11][12][13][14] |
| Molecular Weight | 192.25 g/mol | [1][3][5][8][13][15] |
| Boiling Point | 250 °C at 760 mmHg; 135 °C at 30 mmHg; 64 °C at 15 Torr | [1][2][10][6][8] |
| Melting Point | -34 °C | [6] |
| Density | 0.994 g/mL at 20 °C; 0.990 to 0.996 g/mL at 25 °C | [1][2][8][9][16] |
| Refractive Index | 1.490 at 20 °C; 1.487 to 1.493 at 20 °C | [1][2][10][8] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][2] |
| Flash Point | > 100 °C (> 212 °F) | [10][8] |
| Appearance | Colorless liquid | [1][2][10][8] |
Chemical Structure
Benzyl valerate is the ester product of the condensation reaction between benzyl alcohol and valeric acid (pentanoic acid). Its structure consists of a benzyl group attached to the oxygen of the carboxylate group of valerate.
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InChI: InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3[1][3][5][6][11][13][14]
Experimental Protocols
Synthesis of Benzyl Valerate via Fischer-Speier Esterification
The most common laboratory and industrial method for the synthesis of benzyl valerate is the Fischer-Speier esterification.[3] This method involves the acid-catalyzed reaction between valeric acid and benzyl alcohol.[3]
Materials:
-
Valeric acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus or similar setup for azeotropic removal of water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of valeric acid and benzyl alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Set up the reaction mixture for reflux with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction ceases to produce more water, cool the reaction mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude benzyl valerate by vacuum distillation to obtain the final product.
Analytical Characterization
The purity and identity of the synthesized benzyl valerate can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds like benzyl valerate.[3] It allows for the separation of the compound from any impurities and provides a mass spectrum that can be used for structural confirmation.
-
Typical GC conditions: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable. The oven temperature program would typically start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure the elution of all components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting fragmentation pattern can be compared to library spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of benzyl valerate.
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¹H NMR: Expect to see signals corresponding to the protons of the benzyl group (in the aromatic region, ~7.3 ppm), the methylene protons adjacent to the ester oxygen (~5.1 ppm), and the protons of the pentanoyl chain (at various upfield shifts).
-
¹³C NMR: Signals for the carbonyl carbon (~173 ppm), the carbons of the aromatic ring, the methylene carbon of the benzyl group, and the carbons of the alkyl chain would be observed.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
-
A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group.
-
Absorptions corresponding to C-O stretching and the aromatic C-H and C=C bonds will also be present.
Safety and Handling
Benzyl valerate is generally considered safe for its intended use in fragrances and flavors. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is recommended to handle benzyl valerate in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of benzyl valerate. The data presented in a structured format and the detailed experimental workflow are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided methodologies offer a solid foundation for the synthesis and characterization of this important ester.
References
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- 9. Page loading... [guidechem.com]
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